molecular formula C19H22N2OS.C4H4O4 B195525 Acepromazine maleate CAS No. 3598-37-6

Acepromazine maleate

Cat. No. B195525
CAS RN: 3598-37-6
M. Wt: 442.5 g/mol
InChI Key: FQRHOOHLUYHMGG-UHFFFAOYSA-N
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Description

Acepromazine Maleate is a phenothiazine derivative psychotropic drug. It was initially used in humans in the 1950s as an antipsychotic agent, but its use in humans has since become rare . Today, it is frequently used in animals as a sedative and antiemetic . Its principal value lies in its ability to calm and quieten anxious animals .


Molecular Structure Analysis

The molecular structure of Acepromazine Maleate is C19H22N2OS . It is a small molecule with a mono-isotopic weight of 326.145284026 .


Chemical Reactions Analysis

Acepromazine Maleate acts as an antagonist on different post-synaptic receptors. These include dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .


Physical And Chemical Properties Analysis

Acepromazine Maleate is a potent neuroleptic agent with a low order of toxicity . It is soluble in water . The exact physical and chemical properties such as melting point, boiling point, and specific gravity are not provided in the search results.

Scientific Research Applications

  • Effects on Intraocular Pressure : Acepromazine maleate was investigated for its impact on intraocular pressure (IOP) in rhesus monkeys, showing no change in IOP in normal eyes but a significant reduction in eyes with high IOP, indicating potential applications in conditions like glaucoma (Hayreh et al., 1991).

  • Use in Cases of Seizures in Dogs : A study found that acepromazine maleate did not induce seizures in dogs with a history of seizures and reduced seizure activity in some cases, challenging the contraindication for its use in such conditions (Tobias et al., 2006).

  • Combination Sedation in Wildlife : The drug was combined with medetomidine for sedating Rocky Mountain elk and black bears, showing effectiveness and safety, highlighting its utility in wildlife management (Wolfe et al., 2014).

  • Effects on Platelet Function in Dogs : A study assessed the impact of acepromazine maleate on platelet function in dogs, finding no significant inhibition of platelet function, which is important for its safe use in surgical or injury contexts (Conner et al., 2012).

  • Influence on Equine Haematocrit : Research showed that acepromazine maleate can decrease haematocrit in horses, with the duration and degree of decrease being dose-related, which is crucial for its use in equine medicine (Parry & Anderson, 1983).

  • Renogram Study in Dogs : The drug was used in a study involving renography in dogs, indicating its utility in diagnostic procedures in veterinary medicine (Lourens et al., 1982).

  • Cardiovascular Actions in Anesthetized Dogs : A study examined the effects of acepromazine maleate on cardiovascular responses to dopamine in anesthetized dogs, highlighting its implications in veterinary anesthesia (Monteiro et al., 2007).

  • Effects on Urethral Pressure in Cats : Research evaluated the impact of acepromazine maleate on urethral pressures in male cats, which is significant for understanding its effects on urinary tract function (Marks et al., 1996).

  • Analgesic Properties in Dogs : The analgesic effects of acepromazine maleate in combination with other drugs were studied in dogs, providing insights into its use for pain management (Barnhart et al., 2000).

  • Pharmacokinetics and Forensic Perspective : A study on the pharmacokinetics of acepromazine, particularly its metabolite 2-(1-hydroxyethyl)promazine sulphoxide (HEPS), provided valuable information for forensic applications in detecting illicit use in competition horses (Schneiders et al., 2012).

Safety And Hazards

Acepromazine Maleate is harmful if swallowed and can cause skin irritation . It may also cause drowsiness or dizziness . Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRHOOHLUYHMGG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-00-7 (Parent)
Record name Acepromazine maleate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6047783
Record name Acetopromazine maleate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acepromazine maleate

CAS RN

3598-37-6
Record name Acepromazine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3598-37-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acepromazine maleate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acepromazine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760058
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Record name Acetopromazine maleate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acepromazine hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.681
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Record name ACEPROMAZINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37862HP2OM
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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